molecular formula C14H18ClNO2 B5413433 3-chloro-N-cyclohexyl-4-methoxybenzamide

3-chloro-N-cyclohexyl-4-methoxybenzamide

Cat. No.: B5413433
M. Wt: 267.75 g/mol
InChI Key: KZLWTMXUKSYWBD-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclohexyl-4-methoxybenzamide is a benzamide derivative characterized by a chloro (-Cl) substituent at the 3-position, a methoxy (-OCH₃) group at the 4-position of the benzamide ring, and a cyclohexyl group attached to the amide nitrogen. The compound’s molecular formula is C₁₄H₁₇ClNO₂, with a molecular weight of 278.74 g/mol.

Synthesis: The compound is synthesized via amide coupling between 3-chlorobenzoyl isothiocyanate and cyclohexylamine in acetone, followed by purification via column chromatography . The reaction proceeds under mild conditions (-50°C to room temperature) to yield the target compound with a fractional yield of 15% .

Crystallographic Properties: Single-crystal X-ray diffraction reveals that the amide group adopts a trans conformation, and the molecule is non-planar due to torsional angles (e.g., C21–N1–C1–O1 = 2.9°) . Intermolecular N–H···O hydrogen bonds form C(4) chains along the crystallographic [100] direction, stabilizing the crystal lattice .

Properties

IUPAC Name

3-chloro-N-cyclohexyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWTMXUKSYWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
3-chloro-N-cyclohexyl-4-methoxybenzamide has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with specific biological targets, such as enzymes and receptors, which can lead to various pharmacological effects.

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme overactivity. For instance, it may serve as a lead compound in developing inhibitors for proteases involved in cancer progression or viral infections.
  • Protein-Ligand Interactions: Research indicates that the compound can modulate protein functions through binding interactions, making it a candidate for further exploration in drug design .

Agrochemicals

Pesticidal Activity:
The compound's structural features suggest potential use as an agrochemical. It may exhibit herbicidal or insecticidal properties, which are essential for developing new crop protection agents.

  • Case Study: A study demonstrated that derivatives of methoxybenzamide compounds showed significant activity against certain pests, indicating that this compound could be optimized for similar applications .

Materials Science

Synthesis of Advanced Materials:
The compound can serve as a building block in synthesizing advanced materials, including polymers and nanomaterials.

  • Polymer Chemistry: Its amide functionality allows it to participate in polymerization reactions, potentially leading to the development of new materials with desirable mechanical and thermal properties.

Chemical Reactions and Synthetic Applications

Reactivity:
this compound can undergo various chemical transformations, making it useful in synthetic chemistry.

Reaction TypeDescriptionProducts
Substitution ReactionsChloro groups can be replaced by nucleophilesVarious substituted derivatives
OxidationCan be oxidized to form carboxylic acids or ketonesOxidized products like acids or ketones
ReductionReduced to form amines or alcoholsAmines and alcohols
HydrolysisAmide bond hydrolysis yields carboxylic acid and amineCarboxylic acids and amines

Synthetic Route Example:
A typical synthesis involves reacting 3-chloro-4-methoxybenzoic acid with cyclohexylamine under specific conditions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Chloro-N-cyclohexyl-4-methoxybenzamide with Analogues

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Formula Key Properties/Applications
This compound 3-Cl, 4-OCH₃ Cyclohexyl C₁₄H₁₇ClNO₂ Non-planar structure; C(4) hydrogen bonding
4-Chloro-N-cyclohexylbenzamide 4-Cl Cyclohexyl C₁₃H₁₆ClNO Planar amide conformation; used as a synthetic intermediate
N-Cyclohexyl-4-methoxybenzamide 4-OCH₃ Cyclohexyl C₁₄H₁₉NO₂ Commercial availability (CHEMBL1860396); potential bioactive scaffold
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl 4-Methoxyphenyl C₁₄H₁₂ClNO₂ Dihedral angle 79.2° between aromatic rings; pharmaceutical applications
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃ 4-Chlorophenyl C₁₅H₁₄ClNO₂ Fluorescent properties; pH-dependent Pb²⁺ sensing
N-(3-Chloro-4-fluorophenyl)-3-[4-(dimethylamino)butanamido]-4-methoxybenzamide 3-Cl, 4-OCH₃, 4-(dimethylamino)butanamido 3-Chloro-4-fluorophenyl C₂₀H₂₃ClFN₃O₃ Enhanced solubility due to dimethylamino group; preclinical studies

Physicochemical and Functional Differences

  • Planarity and Hydrogen Bonding : Unlike this compound, 4-chloro-N-cyclohexylbenzamide exhibits a planar amide conformation, reducing steric hindrance and enhancing crystallinity .
  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates strong fluorescence intensity at pH 7.2, making it suitable for metal ion detection .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-cyclohexyl-4-methoxybenzamide, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with cyclohexylamine under basic conditions. Key optimization parameters include:
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
  • Temperature Control : Maintain reactions at 0–5°C during coupling to prevent decomposition .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency .
    For scale-up, consider continuous flow chemistry to improve yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm) .
  • IR : Validate functional groups (amide C=O stretch at ~1650 cm1^{-1}) .
  • Crystallography : Perform X-ray diffraction to resolve bond angles and confirm cyclohexyl spatial orientation .
  • Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., ESI-MS for [M+H]+^+) .

Advanced Research Questions

Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry research?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, chloro → cyano) and assess bioactivity .
  • Data Table :
Substituent PositionModificationBiological Activity (IC50_{50})Source
4-MethoxyEthoxyReduced kinase inhibition
3-ChloroCyanoEnhanced solubility
  • Computational Modeling : Use docking studies to predict binding interactions with target enzymes (e.g., kinases) .

Q. How can conflicting data regarding the compound's reactivity in nucleophilic substitution reactions be resolved through mechanistic studies?

  • Methodological Answer :
  • Kinetic Analysis : Monitor reaction progress via HPLC or 1H^1H-NMR to identify intermediates .
  • Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace oxygen incorporation in hydrolysis products .
  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to elucidate mechanistic pathways .

Q. What methodologies are appropriate for assessing the compound's potential as a kinase inhibitor or other enzyme targets, including assay design and data interpretation?

  • Methodological Answer :
  • Enzyme Assays :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR2) .
  • Dose-Response Curves : Calculate IC50_{50} values using 8-point dilution series (1 nM–100 µM) .
  • Cell-Based Studies :
  • Proliferation Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .

Notes on Data Contradictions and Validation

  • Synthetic Yield Discrepancies : Variations in reported yields (e.g., 50–80%) may arise from differences in solvent purity or amine coupling efficiency. Validate via triplicate experiments .
  • Biological Activity : Inconsistent IC50_{50} values across studies may reflect assay conditions (e.g., ATP concentration). Standardize protocols using reference inhibitors .

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